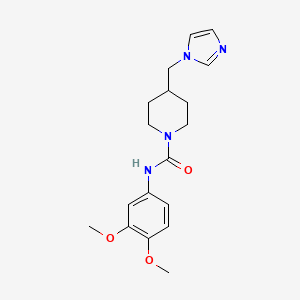

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

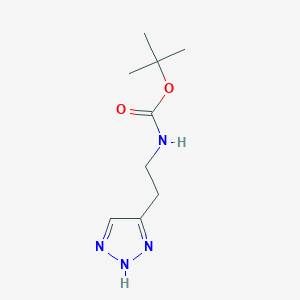

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, commonly known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. BTE belongs to the family of piperidine derivatives and has a molecular formula of C20H24N2OS2.

Applications De Recherche Scientifique

Hydrogen-Bonding Patterns and Crystal Structure

Research on structurally related compounds, such as enaminones and their analogues, reveals intricate hydrogen-bonding patterns that contribute to their crystal structures. These studies are crucial for understanding the molecular geometry and intermolecular interactions, which have implications for material science and drug design. For example, the study by (Balderson et al., 2007) characterized enaminones through their bifurcated intra- and intermolecular hydrogen bonding, providing insights into their solid-state arrangements.

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave irradiation has been employed to synthesize compounds containing the piperidine moiety, demonstrating an efficient method for organic synthesis. This approach not only streamlines the synthesis process but also explores the antibacterial properties of the resulting compounds. For instance, (Merugu et al., 2010) investigated the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their potential in antibacterial applications.

Electrochemical Synthesis and Organic Reactions

Electrochemical methods have been applied to the synthesis of arylthiobenzazoles, showcasing the versatility of electrochemical oxidation in organic chemistry. Such techniques offer a green alternative to traditional synthesis methods, with applications in synthesizing novel organic compounds with potential biological activities. The work by (Amani & Nematollahi, 2012) on the electrochemical synthesis of arylthiobenzazoles illustrates the potential of electrochemical approaches in organic synthesis.

Wound-Healing Potential and Biological Activities

The synthesis and evaluation of derivatives for their biological activities, such as wound healing, have been a significant area of research. These studies aim to identify new therapeutic agents that can promote wound healing and possess other beneficial biological effects. (Vinaya et al., 2009) explored the wound-healing potential of certain derivatives, providing valuable data on their therapeutic applications.

Stereochemistry and Synthesis of Heterocyclic Compounds

Investigations into the stereochemistry of ionic thiol addition to acetylenic ketones and the synthesis of heterocyclic compounds enrich our understanding of reaction mechanisms and the development of novel heterocyclic structures with potential applications in pharmaceuticals and materials science. Research such as that by (Omar & Basyouni, 1974) contributes to the fundamental knowledge of stereochemical outcomes in organic reactions.

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c20-18(14-22-12-15-4-2-1-3-5-15)19-9-6-16(7-10-19)17-8-11-21-13-17/h1-5,8,11,13,16H,6-7,9-10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFYBOUWVJHPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)

![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)